1-(4-Fluorophenyl)-3-(2-methylphenyl)urea
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Overview
Description
1-(4-Fluorophenyl)-3-(2-methylphenyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a fluorophenyl group and a methylphenyl group attached to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-3-(2-methylphenyl)urea typically involves the reaction of 4-fluoroaniline with 2-methylaniline in the presence of a suitable coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Commonly used coupling agents include carbodiimides, such as N,N’-dicyclohexylcarbodiimide (DCC), which facilitate the formation of the urea bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process is optimized to achieve high yields and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorophenyl)-3-(2-methylphenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-3-(2-methylphenyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(4-Chlorophenyl)-3-(2-methylphenyl)urea: Similar structure but with a chlorine atom instead of fluorine.
1-(4-Bromophenyl)-3-(2-methylphenyl)urea: Similar structure but with a bromine atom instead of fluorine.
1-(4-Methylphenyl)-3-(2-methylphenyl)urea: Similar structure but with a methyl group instead of fluorine.
Uniqueness: 1-(4-Fluorophenyl)-3-(2-methylphenyl)urea is unique due to the presence of the fluorine atom, which imparts specific chemical and biological properties. Fluorine atoms can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from its analogs.
Properties
CAS No. |
13208-38-3 |
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Molecular Formula |
C14H13FN2O |
Molecular Weight |
244.26 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-3-(2-methylphenyl)urea |
InChI |
InChI=1S/C14H13FN2O/c1-10-4-2-3-5-13(10)17-14(18)16-12-8-6-11(15)7-9-12/h2-9H,1H3,(H2,16,17,18) |
InChI Key |
FJXYZNCWLFXRAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)F |
Origin of Product |
United States |
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